molecular formula C4H5N3 B062584 4-Aminopyrimidine CAS No. 176773-07-2

4-Aminopyrimidine

Cat. No.: B062584
CAS No.: 176773-07-2
M. Wt: 95.1 g/mol
InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
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Description

Pyrimidin-4-amine is an aminopyrimidine.

Scientific Research Applications

  • Neuroscience and Electrophysiology : 4-Aminopyrimidine (4-AP) has been studied for its effects on potassium channels in squid axon membranes. It was found to reduce potassium currents without affecting transient sodium currents, making it a potential tool for blocking potassium conductance in excitable membranes within specific voltage and frequency limits (Yeh, Oxford, Wu, & Narahashi, 1976).

  • Pharmacology and Drug Design : Research has focused on designing biologically active compounds based on aminopyrimidine derivatives, exploring their potential as antiviral, antileukemic agents, and treatments for neurodegenerative disorders and certain cancers (Erkin, Krutikov, & Garabadzhiu, 2021).

  • Chemical Physics : The influence of water on the photo-deactivation process of this compound was investigated, revealing how hydration affects its photodynamics, which is crucial for understanding its behavior in various solvents (Szymczak, Müller, & Lischka, 2010).

  • HIV Research : Studies have identified 4-aminopyrimidines as novel HIV inhibitors, with research focusing on structure-activity relationships and the development of analogs with potent inhibitory activity for HIV replication (Gadhachanda et al., 2007).

  • Chemical Synthesis : The synthesis of 2-aminopyrimidine based 4-aminoquinolines demonstrated potent anti-plasmodial activity against Plasmodium falciparum, with insights into structure-activity profiles and molecular interactions (Singh et al., 2012).

  • Molecular Pharmacology : Aminopyrimidine series were evaluated as 5-HT1A partial agonists, providing insights into their potential therapeutic applications and metabolic stability (Dounay et al., 2009).

  • Microbiology and Biochemistry : this compound's actions were studied in bacterial systems, showing effects on growth inhibition and nucleic acid biosynthesis in E. coli and B. cereus, thereby contributing to our understanding of its role in nucleic acid synthesis (Zimmerman & Mandel, 1964).

  • Electrochemistry : The redox behavior of this compound in aqueous media was examined, providing valuable insights into its electrochemical properties and potential applications in various fields (Czochralska & Elving, 1981).

Properties

IUPAC Name

pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRZWATULMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207841
Record name 4-Aminopyrimidine
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591-54-8
Record name 4-Aminopyrimidine
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Record name 4-Aminopyrimidine
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Record name 4-Pyrimidinamine
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Record name 4-Aminopyrimidine
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Record name 4-Aminopyrimidine
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Record name 4-AMINOPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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